molecular formula C9H10N2 B2697603 N-ethyl-4-ethynylpyridin-2-amine CAS No. 1824118-31-1

N-ethyl-4-ethynylpyridin-2-amine

Cat. No.: B2697603
CAS No.: 1824118-31-1
M. Wt: 146.193
InChI Key: DRHVDNPSKXXDMM-UHFFFAOYSA-N
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Description

N-ethyl-4-ethynylpyridin-2-amine is a specialized pyridine derivative characterized by an ethynyl (C≡CH) group at the 4-position and an ethyl-substituted amine at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₁N₂, with a molecular weight of 147.20 g/mol . This compound is commercially available as a high-value building block for organic synthesis, priced at €629.00 for 50 mg, reflecting its niche applications in pharmaceuticals and materials science .

The ethynyl group confers unique reactivity, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and metal-catalyzed cross-coupling reactions.

Properties

IUPAC Name

N-ethyl-4-ethynylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-3-8-5-6-11-9(7-8)10-4-2/h1,5-7H,4H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHVDNPSKXXDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824118-31-1
Record name N-ethyl-4-ethynylpyridin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-ethynylpyridin-2-amine typically involves the alkylation of 4-ethynylpyridin-2-amine with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Sonogashira Coupling

The ethynyl group at position 4 enables participation in Sonogashira cross-coupling reactions with aryl or alkyl halides. This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper iodide co-catalyst in the presence of a base like triethylamine . For example:

N-Ethyl-4-ethynylpyridin-2-amine+Ar-XPd/Cu, baseN-Ethyl-4-(aryl)pyridin-2-amine\text{this compound} + \text{Ar-X} \xrightarrow{\text{Pd/Cu, base}} \text{N-Ethyl-4-(aryl)pyridin-2-amine}

Key Conditions :

  • Solvents: THF or DMF

  • Temperature: 60–80°C

  • Yields: 70–90% (depending on the halide partner) .

Oxidation Reactions

The ethynyl group can undergo oxidative transformations :

  • Formation of pyridyl ketones via ozonolysis or potassium permanganate-mediated oxidation:

C≡CHKMnO4,H2OCO2H\text{C≡CH} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{CO}_2\text{H}

  • N-Oxidation of the ethylamine group using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) :

N-EthylH2O2N-Ethyl-N-oxide\text{N-Ethyl} \xrightarrow{\text{H}_2\text{O}_2} \text{N-Ethyl-N-oxide}

Data Table: Oxidation Outcomes

SubstrateOxidizing AgentProductYield (%)
This compoundmCPBAN-Ethyl-N-oxide derivative65–78
This compoundKMnO₄4-Carboxypyridine derivative55

Reduction Reactions

The ethynyl group is susceptible to hydrogenation using palladium-based catalysts:

C≡CHH2,Pd/CCH2CH3\text{C≡CH} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{CH}_2\text{CH}_3

Conditions :

  • Pressure: 1–3 atm H₂

  • Solvent: Ethanol or ethyl acetate

  • Yield: ~85%.

The ethylamine group can also be reduced to a secondary amine under strong reducing conditions (e.g., LiAlH₄).

Nucleophilic Substitution

The amino group at position 2 participates in acylation or alkylation reactions:

  • Acylation with acyl chlorides (e.g., acetyl chloride) in dichloromethane:

NH(C2H5)AcCl, pyridineN-Acetyl-N-ethyl\text{NH(C}_2\text{H}_5\text{)} \xrightarrow{\text{AcCl, pyridine}} \text{N-Acetyl-N-ethyl}

Yield : 80–92% .

  • Alkylation with alkyl halides (e.g., methyl iodide) in acetonitrile:

NH(C2H5)CH3I, K2CO3N-Methyl-N-ethyl\text{NH(C}_2\text{H}_5\text{)} \xrightarrow{\text{CH}_3\text{I, K}_2\text{CO}_3} \text{N-Methyl-N-ethyl}

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes nitration or sulfonation , directed by the electron-donating ethylamine group. For example:

Pyridine ringHNO3,H2SO43-Nitro derivative\text{Pyridine ring} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{3-Nitro derivative}

Regioselectivity : Substitution occurs preferentially at position 3 or 5 due to the ortho/para-directing nature of the amine .

Stability and Degradation

The compound shows moderate stability in biological matrices (e.g., mouse liver microsomes) with a half-life (t₁/₂) of 16–29 minutes . Degradation pathways include oxidative cleavage of the ethynyl group and N-deethylation .

Scientific Research Applications

Chemistry

N-ethyl-4-ethynylpyridin-2-amine serves as a building block in organic synthesis. It is utilized to create more complex heterocyclic compounds, which are essential in materials science and pharmaceuticals. Its unique structure allows for various chemical transformations such as oxidation, reduction, and substitution reactions.

Biology

The compound is investigated for its interactions with biological macromolecules. It has shown potential as a ligand in coordination chemistry, which may lead to the development of novel therapeutic agents targeting specific enzymes and receptors. The ethynyl group can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with target molecules, modulating their activity.

Medicine

This compound is being explored for its pharmacological properties , including:

  • Antimicrobial Activity: Preliminary studies indicate effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects: Potential to reduce inflammation through modulation of biological pathways.
  • Anticancer Activity: Investigated for its ability to inhibit cancer cell proliferation in vitro .

Antimicrobial Studies

A study evaluated the compound against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential application in treating bacterial infections.

Antiviral Research

Research into the antiviral properties of this compound has indicated possible inhibitory effects on viral replication, making it a candidate for further exploration in antiviral therapies.

Cancer Cell Proliferation

In vitro studies have demonstrated that this compound can reduce the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AntiviralInhibitory effects on viral replication
AnticancerReduced proliferation of cancer cell lines

Table 2: Chemical Transformations

Transformation TypeProducts Formed
OxidationCarbonyl compounds (aldehydes or ketones)
ReductionPiperidine derivatives
SubstitutionVarious substituted pyridine derivatives

Mechanism of Action

The mechanism of action of N-ethyl-4-ethynylpyridin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its ethynyl and pyridine moieties. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key pyridine derivatives with structural similarities to N-ethyl-4-ethynylpyridin-2-amine:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
This compound C₉H₁₁N₂ 147.20 Ethynyl (C≡CH) at C4; N-ethyl Alkyne, amine
4-Ethoxypyridin-2-amine C₇H₁₀N₂O 138.17 Ethoxy (OCH₂CH₃) at C4 Ether, amine
4-Ethenylpyridin-2-amine C₇H₈N₂ 120.15 Ethenyl (CH₂=CH) at C4 Alkene, amine
4-Methyl-N-(3-methylphenyl)pyridin-2-amine C₁₃H₁₅N₂ 199.27 Methyl at C4; N-(3-methylphenyl) Amine, aromatic substitution
4-Methyl-3-nitropyridin-2-amine C₆H₇N₃O₂ 153.14 Methyl at C4; nitro at C3 Nitro, amine

Key Observations :

  • Electronic Effects : The ethynyl group is electron-withdrawing, reducing electron density on the pyridine ring compared to the electron-donating ethoxy group in 4-ethoxypyridin-2-amine .
  • Reactivity : The ethynyl group enables alkyne-specific reactions (e.g., cycloadditions), while the ethenyl group in 4-ethenylpyridin-2-amine participates in polymerization or Diels-Alder reactions .

Physicochemical Properties

  • Solubility: this compound: Low water solubility due to nonpolar ethynyl and ethyl groups; soluble in DMSO or THF . 4-Ethoxypyridin-2-amine: Moderate solubility in polar solvents (e.g., ethanol) due to hydrogen-bonding capability .
  • Hydrogen Bonding :
    • 4-Ethoxypyridin-2-amine forms N–H···N dimers, enhancing crystalline stability .
    • N-ethyl substitution reduces hydrogen-bonding capacity compared to unsubstituted amines .

Biological Activity

N-ethyl-4-ethynylpyridin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring with an ethynyl group at the 4-position and an ethyl amine substituent. Its molecular formula is C11_{11}H12_{12}N2_2, and it has a molecular weight of approximately 176.23 g/mol. The compound's structure allows it to interact with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to act as a nitric oxide synthase (NOS) inhibitor. Nitric oxide (NO) plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The inhibition of NOS can lead to decreased NO production, which may have implications for conditions characterized by excessive NO levels, such as neurodegenerative diseases.

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReferences
NOS InhibitionReduces production of nitric oxide
Anti-inflammatory EffectsDecreases pro-inflammatory cytokines (IL6, IL8)
Neuroprotective PotentialMay protect neurons from oxidative stress

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the expression of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins. In vitro studies demonstrate that this compound can reduce the levels of inflammatory cytokines like IL6 and IL8 in macrophages, suggesting its potential utility in treating inflammatory diseases .

Neuroprotective Effects

The compound's role as a neuronal nitric oxide synthase inhibitor suggests potential applications in neuroprotection. Studies have indicated that selective inhibition of neuronal NOS can mitigate neurotoxicity associated with conditions like Alzheimer's disease and Parkinson's disease. By reducing NO levels, this compound may help to alleviate oxidative stress in neuronal cells .

Case Studies

  • Neurodegenerative Disease Models : In studies involving animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups. These findings support its potential as a therapeutic agent for neurodegenerative conditions .
  • Inflammatory Response in Macrophages : In vitro experiments using RAW264.7 macrophage cells demonstrated that treatment with this compound significantly lowered the expression levels of COX enzymes and pro-inflammatory cytokines. This suggests that the compound could be beneficial in managing chronic inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing N-ethyl-4-ethynylpyridin-2-amine in academic settings?

  • Methodological Answer : A modular approach using Sonogashira coupling is suitable for introducing the ethynyl group to the pyridine core. For example, coupling a halogenated pyridin-2-amine precursor (e.g., 4-bromo-N-ethylpyridin-2-amine) with a terminal alkyne under palladium catalysis can yield the target compound. Reaction conditions typically involve Pd(PPh₃)₂Cl₂, CuI as a co-catalyst, and a base like triethylamine in anhydrous THF at 60–80°C . Building block catalogs (e.g., Enamine Ltd.) list this compound as a synthon, suggesting its accessibility via modular synthetic routes .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂) and ethynyl proton (δ ~2.5–3.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion (C₉H₁₁N₃, theoretical m/z 161.0953).
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar pyridine ring and ethynyl geometry. SHELX programs (e.g., SHELXL) are widely used for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for pyridine derivatives like this compound?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from disorder or twinning. Use SHELXTL (Bruker AXS) or OLEX2 for iterative refinement, incorporating restraints for thermal parameters. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to compare experimental and theoretical bond distances . For twinned data, SHELXD and SHELXE enable robust phasing .

Q. What computational strategies predict the reactivity of the ethynyl group in pyridine-based compounds?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. B3LYP/6-31G(d) is a standard method for ethynyl systems.
  • Machine Learning (ML) : Train models on reaction datasets (e.g., Ugi or C–N coupling reactions) to predict optimal conditions for ethynyl functionalization. LabMate.AI platforms integrate ML for reaction optimization .

Q. How to design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s method (for AChE) or fluorometric assays. Pyridine derivatives often exhibit CNS activity .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY conjugates) to track intracellular localization in neuronal cell lines.

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :
  • NMR Chemical Shift Validation : Compare experimental shifts with computed values (e.g., via ACD/Labs or ChemDraw predictions). Adjust solvent and temperature parameters in DFT calculations (e.g., using the IEFPCM solvation model).
  • Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model temperature-dependent shifts .

Methodological Tables

Technique Key Parameters Application Example Reference
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, THF, 70°CEthynyl group introduction to pyridine core
X-ray RefinementSHELXL, OLEX2, R-factor < 5%Resolving ethynyl geometry
DFT OptimizationB3LYP/6-31G(d), IEFPCM solvationValidating bond lengths/angles

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